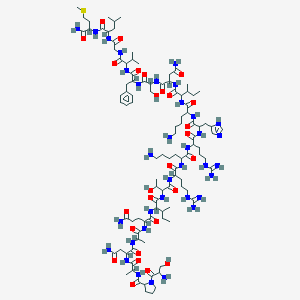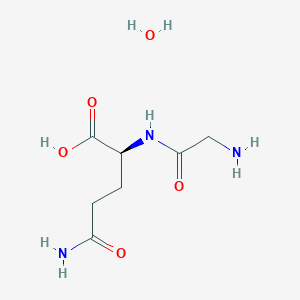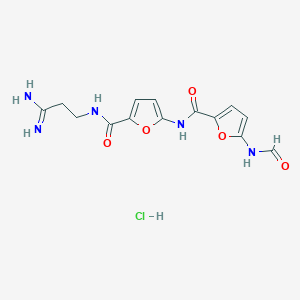
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Übersicht
Beschreibung
“Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is a chemical compound . It is also known as "L-4-hydroxyproline methyl ester hydrochloride" . The IUPAC name for this compound is "methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate" .
Molecular Structure Analysis
The molecular formula of “methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate” is C6H11NO3 . The InChI code for this compound is 1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.16 . It has a melting point range of 160-164 degrees Celsius . The compound is a solid and its color ranges from white to off-white .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is used in various synthesis processes. Purkayastha et al. (2010) describe its role in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, using a vinylfluoro group as an acetonyl cation equivalent in a unique cascade of reactions. This method is beneficial for creating specific pipecolic acid derivatives (Purkayastha et al., 2010).
Szatmári et al. (2006) report an efficient synthesis method for orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acid, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This method emphasizes the synthesis of diastereomers through C-4 inversion, showcasing its versatility in stereochemical manipulations (Szatmári et al., 2006).
Application in Structural Analysis
Freytag and Jones (1999) explored hydrogen bonding in piperidinium derivatives, including 4-hydroxypiperidinium iodide and 4-methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate. This study provides insights into the crystal packing and structural peculiarities of these compounds, which can be extrapolated to understand the properties of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (Freytag & Jones, 1999).
Role in Complex Synthesis Processes
In a different domain, Galenko et al. (2015) describe the use of piperidines with ester functionality, like 2-(methoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation. This process highlights the role of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate and similar compounds in intricate chemical synthesis, particularly in the creation of carboxamides and ketocarboxamides (Galenko et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFSCGFCFYWNY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B145414.png)




![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)



